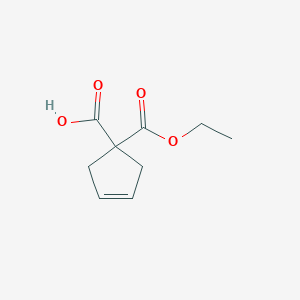

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid

Description

Key Structural Attributes:

- Molecular Formula : C₉H₁₂O₄

- Molecular Weight : 184.19 g/mol.

- Functional Groups :

- Ethoxycarbonyl (-COOCH₂CH₃) at C1.

- Carboxylic acid (-COOH) at C1.

- Double Bond Position : Between C3 and C4, contributing to ring strain and influencing reactivity.

The stereochemical configuration at C1 is defined by the spatial arrangement of the two carboxyl groups. While the compound lacks chiral centers due to symmetry at C1, the cyclopentene ring exhibits puckering dynamics. Computational studies on analogous cyclopentene derivatives suggest that substituents at the 1-position can stabilize specific ring conformations, such as envelope or half-chair forms.

Table 1 : Structural Descriptors of this compound

Properties

IUPAC Name |

1-ethoxycarbonylcyclopent-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h3-4H,2,5-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIWCZWMZNRZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76910-08-2 | |

| Record name | 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthetic Route from Diethyl Diallylmalonate

A well-documented synthetic route involves a two-step process starting from diethyl diallylmalonate:

This method leverages a ruthenium-based catalyst for efficient ring closure and an enzymatic step for regioselective hydrolysis, yielding the target acid with good specificity.

Cyclopentene Ring Formation and Functionalization

The initial cyclopentene ring can be formed by cyclization reactions such as ring-closing metathesis or other cyclization strategies from diallyl precursors. The ethoxycarbonyl group is introduced via esterification or by using ester-containing starting materials.

Carboxylation is typically achieved by hydrolysis or enzymatic cleavage of ester groups to yield the free carboxylic acid. Industrial methods optimize these steps for scale, yield, and cost-effectiveness.

Detailed Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Catalyst | Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine][benzylidene]ruthenium(II) dichloride |

| Solvent | Water |

| Temperature | 20 °C |

| Reaction Time (Step 1) | 6 hours |

| Enzyme | Pig liver esterase |

| Reaction Time (Step 2) | 25 hours |

| Yield | Not explicitly reported, but literature suggests moderate to good yields with high selectivity |

| Purification | Standard extraction and crystallization methods |

Research Findings and Analysis

- The use of a ruthenium-based catalyst enables efficient ring-closing metathesis under mild conditions, preserving sensitive functional groups.

- Enzymatic hydrolysis with pig liver esterase provides regioselectivity, avoiding harsh chemical hydrolysis conditions that may lead to side reactions.

- The two-step process is advantageous for synthesizing 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic acid with high purity and functional group tolerance.

- Alternative methods involving direct carboxylation or esterification have been reported but often require more rigorous conditions or result in lower selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Ruthenium-catalyzed ring-closing metathesis + enzymatic hydrolysis | Diethyl diallylmalonate | Ru catalyst, pig liver esterase | 20 °C, aqueous, 6 h + 25 h | Mild conditions, regioselective, good functional group tolerance | Multi-step, longer reaction time |

| Cyclization + esterification + carboxylation | Various diallyl or cyclopentene precursors | Ethyl chloroformate or ethyl bromoacetate, CO2 or carboxylating agents | Variable, often requires optimization | Scalable, industrially relevant | May require harsher conditions, lower selectivity |

Chemical Reactions Analysis

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid can be compared with similar compounds such as:

Cyclopentene-1-carboxylic Acid: Lacks the ethoxycarbonyl group, resulting in different reactivity and applications.

Ethyl Cyclopentene-1-carboxylate: Similar structure but differs in the position of the ethoxycarbonyl group, affecting its chemical behavior.

Cyclopentene-1,3-dicarboxylic Acid: Contains an additional carboxyl group, leading to distinct chemical properties and uses.

Biological Activity

1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic acid, with the CAS number 76910-08-2, is a compound that has garnered interest in various fields due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₂O₄. Its unique structure features a cyclopentene ring that plays a critical role in its reactivity and biological interactions. The compound is known to exhibit properties such as skin irritation and eye irritation, which are essential considerations for its handling and application in research and industry .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GPR119 Agonism : Similar compounds have been reported to act as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis. Binding to GPR119 may trigger intracellular signaling pathways that influence glucose metabolism and insulin secretion .

- Cytotoxic Activity : Preliminary studies suggest that derivatives of cyclopentene compounds may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have shown selective cytotoxicity against human lung adenocarcinoma (A549) and melanoma (A375) cell lines .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that compounds with structural similarities can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | <10 | Cytotoxicity |

| A375 (Melanoma) | 5.7 | Selective cytotoxicity |

| HepG2 (Liver cancer) | Not specified | Moderate inhibition |

Metabolic Effects

The potential role of this compound in metabolic regulation has also been explored. Its interaction with GPR119 suggests it could enhance insulin secretion and improve glucose tolerance, making it a candidate for further investigation in diabetes management .

Case Studies

A recent study examined the effects of various ethoxycarbonyl compounds on human endothelial cells, revealing that certain derivatives could inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways. Although specific data on this compound was limited, the findings highlight the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds suggest it may have favorable absorption characteristics. Toxicological assessments indicate that while the compound can cause skin and eye irritation, further studies are necessary to evaluate its long-term safety and efficacy in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Ethoxycarbonyl)-3-cyclopentene-1-carboxylic Acid, and how can yield be maximized?

- Methodological Answer : The synthesis typically involves cyclopentene ring functionalization. For example, analogous compounds are synthesized via nucleophilic substitution or esterification under controlled conditions. In a similar protocol, cyclopentene derivatives were prepared by reacting precursors with ethoxycarbonyl groups in methanol/water mixtures at 0°C, followed by 20-hour stirring at room temperature. Purification via silica gel column chromatography (using gradients like hexane/ethyl acetate) achieved >90% yields . Key factors include stoichiometric control (e.g., using 3 equivalents of LiOH) and temperature optimization to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For instance, ¹H NMR can identify cyclopentene proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm), while ¹³C NMR distinguishes carbonyl carbons (e.g., ethoxycarbonyl at ~165–170 ppm). High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., [M+H]⁺ ion matching theoretical values within 1 ppm error) . X-ray crystallography, though less common for liquids, can resolve stereochemistry in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Refer to OSHA HCS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and consult a physician. For spills, adsorb with silica gel or acid-neutralizing materials . Note that the compound’s carboxylic acid group may irritate mucous membranes, necessitating pH-neutral disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved for this compound?

- Methodological Answer : Cross-validate using complementary techniques. For example, if NMR data conflicts with computational predictions, perform DFT calculations (e.g., B3LYP/6-31G*) to model expected chemical shifts. X-ray diffraction (e.g., at synchrotron facilities like APS) provides definitive stereochemical assignments, as seen in related cyclopentene-carboxylic acid structures . Discrepancies in mass spectra may require isotopic labeling or collision-induced dissociation (CID) studies.

Q. What is the role of this compound in asymmetric catalysis or stereoselective synthesis?

- Methodological Answer : The cyclopentene ring’s rigidity and ethoxycarbonyl group make it a chiral scaffold for asymmetric reactions. For example, it can act as a precursor for γ-lactams via ring-opening metathesis. Stereoselectivity is enhanced using chiral auxiliaries (e.g., (S)-BINOL ligands) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) . Recent studies highlight its utility in synthesizing bicyclic β-amino acids with >95% enantiomeric excess .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Density functional theory (DFT) calculations can map reaction pathways. For instance, modeling the electrophilic addition of H₂O to the cyclopentene double bond reveals transition-state energies and regioselectivity. Molecular dynamics simulations (e.g., using AMBER) further predict solvation effects in polar aprotic solvents like DMF .

Q. What strategies stabilize this compound under acidic or high-temperature conditions?

- Methodological Answer : Stability studies show that the ethoxycarbonyl group hydrolyzes rapidly below pH 3. To mitigate this, buffer reactions at pH 5–7 or use protective groups (e.g., tert-butoxycarbonyl, Boc). Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, suggesting storage at –20°C under inert gas (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.